![molecular formula C11H17N2O+ B027824 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one CAS No. 107752-04-5](/img/structure/B27824.png)
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one, also known as MAMB or Mambrolide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to disrupt the membrane integrity of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and disrupt the membrane integrity of bacteria and fungi. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a low toxicity profile, making it a potential candidate for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one. One area of interest is in the development of new cancer treatments. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties, and further research may lead to the development of new drugs that can be used to treat cancer. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may be useful in the development of new antibiotics, as it has been found to have antibacterial and antifungal activity. Further research may also lead to the discovery of new applications for 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is complex, but it has been found to have a number of advantages for lab experiments, including a low toxicity profile and stability under a wide range of conditions. 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. Further research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may lead to the development of new drugs for cancer and antibiotics, as well as new applications in other fields.
Synthesemethoden
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can be synthesized by reacting 4-(1-methylaziridin-1-ium-1-yl)but-2-ynylamine with pyrrolidin-2-one. This reaction results in the formation of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one as a white crystalline solid. The synthesis of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
107752-04-5 |
|---|---|
Produktname |
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
Molekularformel |
C11H17N2O+ |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N2O/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14/h4-10H2,1H3/q+1 |
InChI-Schlüssel |
UDOCPFRWZFCDBG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
Kanonische SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
Synonyme |
1-Methyl-1-[4-(2-oxopyrrolidin-1-yl)-2-butynyl]aziridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
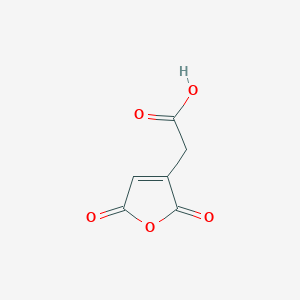
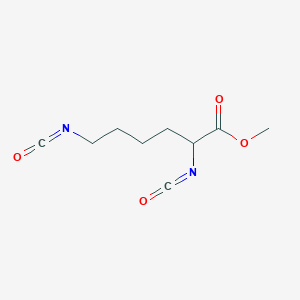
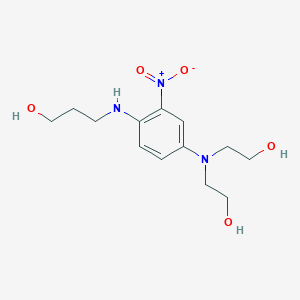
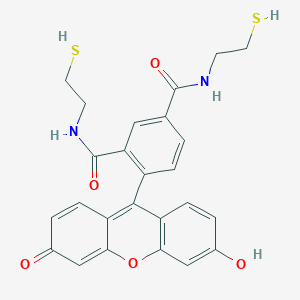
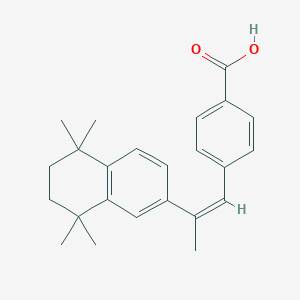


![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)
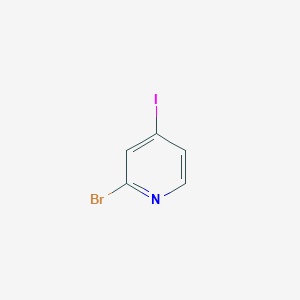

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)